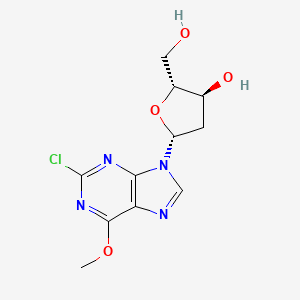

2-Chloro-2'-deoxy-6-O-methylinosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHECDAHTEBGANH-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146196-07-8 | |

| Record name | 2-Chloro-2'-deoxy-6-O-methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146196078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-2'-DEOXY-6-O-METHYLINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDS4U2SDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-2'-deoxy-6-O-methylinosine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxy-6-O-methylinosine is a synthetic purine (B94841) nucleoside analog. This document provides a comprehensive overview of its chemical structure, and available properties, and outlines its potential applications in biomedical research. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and identifies areas where further research is required.

Chemical Structure and Properties

This compound is a modified purine nucleoside characterized by a chlorine atom at the 2-position of the purine ring, a deoxyribose sugar moiety, and a methyl group at the 6-position of the purine base.

Chemical Structure:

Image Source: PubChem CID 11779590

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 300.70 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3S,5R)-5-(2-chloro-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | --INVALID-LINK-- |

| CAS Number | 146196-07-8 | --INVALID-LINK-- |

| SMILES | COC1=NC(Cl)=NC2=C1N=CN2[C@H]3C--INVALID-LINK--CO">C@HO | --INVALID-LINK-- |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Purification

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, the synthesis of similar nucleoside analogs typically involves a multi-step process.

Hypothetical Synthesis Workflow:

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Experimental Protocol (General Outline):

A definitive, validated protocol for the synthesis of this compound could not be located. A general approach would likely involve:

-

Glycosylation: Coupling of a protected 2-deoxyribose derivative with a suitable purine precursor, such as 2,6-dichloropurine.

-

Selective Methoxylation: Introduction of the methoxy (B1213986) group at the 6-position of the purine ring. This step is crucial for achieving the desired substitution pattern.

-

Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

-

Purification: Purification of the crude product is essential to remove starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) is a common method for the purification of nucleoside analogs. A typical protocol would involve a reversed-phase column with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water.

Spectral Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the surveyed literature. For definitive structural confirmation and purity assessment, the following analyses would be required.

Table 2: Required Analytical Data for Characterization

| Analysis | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants for protons on the purine ring, deoxyribose sugar, and methyl group. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. |

| Mass Spectrometry | Precise mass-to-charge ratio of the molecular ion to confirm the elemental composition. Fragmentation patterns can provide further structural information. |

| HPLC | Retention time and peak purity under defined conditions. |

Biological Activity and Applications

This compound is suggested to be a tool for studying nucleotide metabolism and RNA modification.[1] As a hypoxanthine (B114508) analog, its biological effects may be related to pathways involving purine metabolism.

Potential Research Applications:

-

RNA Structure and Function: This compound could be incorporated into synthetic RNA strands to study the effects of this specific modification on RNA folding, stability, and interaction with RNA-binding proteins.

-

Enzyme Inhibition Studies: It could be tested as a potential inhibitor of enzymes involved in purine metabolism, such as kinases or phosphorylases.

-

Drug Development Lead: As a modified nucleoside, it could serve as a starting point for the development of novel therapeutic agents, particularly in antiviral or anticancer research, although no specific activity has been reported.

Experimental Workflow for Investigating Biological Activity:

Caption: A general workflow for the initial biological evaluation of a novel nucleoside analog.

Signaling Pathways:

There is currently no published evidence directly linking this compound to the modulation of specific signaling pathways. Research in this area would be necessary to elucidate its mechanism of action at the cellular level.

Conclusion and Future Directions

This compound is a purine nucleoside analog with potential applications in the study of RNA biology and as a scaffold for drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, a validated synthesis protocol, comprehensive spectral data, and its specific biological activities. Future research should focus on:

-

Developing and publishing a robust and reproducible synthesis and purification protocol.

-

Complete characterization using modern analytical techniques (NMR, MS, etc.).

-

Screening for biological activity in various in vitro and cell-based assays to identify potential therapeutic applications.

-

Investigating its effects on cellular signaling pathways to understand its mechanism of action.

This foundational work is necessary to unlock the full potential of this compound as a tool for researchers and a potential lead for drug development professionals.

References

Synthesis of 2-Chloro-2'-deoxy-6-O-methylinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-2'-deoxy-6-O-methylinosine, a deoxyadenosine (B7792050) derivative with significant biological activity.[1] The synthesis commences from the readily available starting material, 2'-deoxyguanosine (B1662781), and proceeds through key intermediates, including 2-amino-6-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine and 2-chloro-2'-deoxyinosine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be achieved in a three-step sequence starting from 2'-deoxyguanosine. The pathway involves the initial protection of the hydroxyl groups of the deoxyribose moiety, followed by chlorination of the 6-position and conversion of the 2-amino group to a chloro group via a diazotization reaction. The final step involves the selective methylation of the 6-hydroxy group.

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Reference |

| 1a | Protection | 2'-deoxyguanosine | 3',5'-Di-O-toluoyl-2'-deoxyguanosine | Toluoyl chloride, Pyridine | ~90 | [2] |

| 1b | Chlorination | 3',5'-Di-O-toluoyl-2'-deoxyguanosine | 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | POCl₃, N,N-Dimethylaniline | ~85 | [2] |

| 2 | Diazotization | 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine | t-Butyl nitrite, SbCl₃, CH₂Cl₂ | >80 | [3] |

| 3a | O-Methylation | 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine | 2-Chloro-6-methoxy-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | CH₃I, NaH, DMF | ~80 | [4] |

| 3b | Deprotection | 2-Chloro-6-methoxy-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine | This compound | NH₃/MeOH | ~85 | [5] |

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine

This step involves the protection of the hydroxyl groups of 2'-deoxyguanosine followed by chlorination at the 6-position.

a) Protection of 2'-deoxyguanosine:

-

Suspend 2'-deoxyguanosine (1.0 eq) in anhydrous pyridine.

-

Cool the suspension to 0 °C in an ice bath.

-

Add p-toluoyl chloride (2.5 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with chloroform.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to afford 3',5'-Di-O-toluoyl-2'-deoxyguanosine.[2]

b) Chlorination:

-

To a solution of 3',5'-Di-O-toluoyl-2'-deoxyguanosine (1.0 eq) in anhydrous acetonitrile, add phosphoryl chloride (POCl₃, 3.0 eq) and N,N-dimethylaniline (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine.[2]

Step 2: Synthesis of 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine (Protected 2-Chloro-2'-deoxyinosine)

This step involves the conversion of the 2-amino group to a hydroxyl group via a non-aqueous diazotization reaction.[3]

-

Dissolve 2-Amino-6-chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Add antimony trichloride (B1173362) (SbCl₃, 1.2 eq) to the solution.

-

Cool the mixture to -15 °C.

-

Add tert-butyl nitrite (1.5 eq) dropwise while maintaining the temperature below -10 °C.

-

Stir the reaction mixture at -10 to 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to give the crude product.

-

Purify by silica gel chromatography to obtain 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine.[3]

Step 3: Synthesis of this compound

This final step involves the O-methylation of the 6-hydroxy group followed by the removal of the protecting groups.

a) O-Methylation:

-

To a solution of 2-Chloro-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)hypoxanthine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude 2-Chloro-6-methoxy-9-(3',5'-di-O-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine can be used in the next step without further purification or purified by silica gel chromatography.[4]

b) Deprotection:

-

Dissolve the protected this compound from the previous step in a saturated solution of ammonia (B1221849) in methanol.

-

Stir the solution in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a chloroform-methanol gradient to yield the final product, this compound.[5]

Logical Workflow for Synthesis

Figure 2: Logical workflow of the synthesis process.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.

References

- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-b-D-ribofuranosyl)purine | 35095-93-3 | NA09005 [biosynth.com]

- 3. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]

- 5. openaccesspub.org [openaccesspub.org]

The Enigmatic Mechanism of 2-Chloro-2'-deoxy-6-O-methylinosine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the mechanism of action of 2-Chloro-2'-deoxy-6-O-methylinosine is limited. This document presents a scientifically inferred mechanism based on the well-documented activities of its structural analogs, primarily 2-chloro-2'-deoxyadenosine (Cladribine) and nucleosides with 6-O-methylpurine modifications. The experimental data and protocols provided are derived from studies on these related compounds and should be considered as a predictive framework for the evaluation of this compound.

Executive Summary

This compound is a synthetic purine (B94841) nucleoside analog with potential cytotoxic and antiviral properties. Based on its structural features, it is hypothesized to function as a pro-drug that, upon intracellular phosphorylation, disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This whitepaper delineates the putative mechanism of action, drawing parallels from closely related and extensively studied nucleoside analogs. It provides a comprehensive overview of the inferred metabolic activation, molecular targets, and downstream cellular consequences. Furthermore, this guide includes comparative quantitative data from analogous compounds, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.

Inferred Mechanism of Action

The proposed mechanism of action for this compound is a multi-step process initiated by its transport into the cell and culminating in the induction of apoptosis.

2.1 Cellular Uptake and Metabolic Activation:

It is anticipated that this compound enters the cell via nucleoside transporters. Once inside, it is likely phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (Cd-6-Me-ITP). This bioactivation is a critical step for its cytotoxic activity. The initial and rate-limiting phosphorylation is likely catalyzed by deoxycytidine kinase (dCK).

2.2 Molecular Targeting and Disruption of DNA Metabolism:

The active triphosphate, Cd-6-Me-ITP, is expected to act as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs), particularly deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), for incorporation into newly synthesized DNA strands by DNA polymerases.

Upon incorporation, this compound is postulated to exert its cytotoxic effects through several mechanisms:

-

Chain Termination: The presence of the 2'-chloro group may act as a chain terminator, halting further DNA elongation.

-

DNA Strand Breaks: The incorporation of this unnatural nucleoside can create instability in the DNA helix, making it more susceptible to breakage.

-

Inhibition of DNA Repair: The altered base may be recognized by DNA repair enzymes, but its structure could inhibit the repair process, leading to an accumulation of DNA damage.

-

Dysfunctional Base Pairing: The 6-O-methylinosine moiety may lead to aberrant base pairing, resulting in mutations during subsequent rounds of DNA replication.

2.3 Induction of Cell Cycle Arrest and Apoptosis:

The accumulation of DNA damage and the disruption of DNA replication are potent signals for the activation of cell cycle checkpoints. It is hypothesized that cells treated with this compound would arrest in the S-phase or G2/M phase of the cell cycle.[1] This cell cycle arrest provides time for the cell to attempt DNA repair. However, if the damage is too extensive, the cell will be directed towards programmed cell death, or apoptosis. This process is likely mediated by the activation of the p53 tumor suppressor pathway and the subsequent induction of pro-apoptotic proteins.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize key data from studies on its structural analogs.

Table 1: Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine) in various cell lines.

| Cell Line | IC50 (µM) | Reference |

| CCRF-CEM (T-lymphoblastoid) | 0.045 | [1] |

Table 2: Inhibition of DNA Synthesis by Related Nucleoside Analogs.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-Chloro-2'-deoxyadenosine | CCRF-CEM | [³H]Thymidine incorporation | ~0.045 | [1] |

| 2',2'-difluorodeoxycytidine | CEM | DNA synthesis inhibition | Not specified | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound. These protocols are adapted from studies on similar nucleoside analogs.

4.1 Cell Growth Inhibition Assay:

-

Cell Culture: Culture the desired cancer cell line (e.g., CCRF-CEM) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed cells in 96-well plates at a density of 5,000 cells/well. After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

4.2 DNA Synthesis Assay ([³H]Thymidine Incorporation):

-

Cell Culture and Treatment: Seed cells in a 24-well plate and treat with varying concentrations of this compound as described above.

-

Radiolabeling: After 24-48 hours of treatment, add 1 µCi/mL of [³H]thymidine to each well and incubate for 4 hours.

-

Harvesting: Wash the cells with ice-cold PBS, and then lyse the cells.

-

Precipitation: Precipitate the DNA by adding trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the precipitate, solubilize it, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the IC50 for DNA synthesis inhibition.

4.3 Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed metabolic activation pathway of this compound.

References

Unraveling the Potential: A Technical Guide to the Biological Activity of 2-Chloro-2'-deoxy-6-O-methylinosine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide on the biological activity of 2-Chloro-2'-deoxy-6-O-methylinosine is a predictive analysis based on its structural similarity to other well-researched nucleoside analogs. As of the latest literature review, no specific experimental data on the biological activity of this compound (CAS 146196-07-8) has been publicly documented. This guide, therefore, extrapolates potential mechanisms, activities, and experimental protocols from closely related compounds to provide a foundational framework for future research.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog. Its structure, featuring a chlorine atom at the 2-position of the purine ring, a deoxyribose sugar, and a methoxy (B1213986) group at the 6-position, suggests potential as a therapeutic agent, likely in the realms of oncology and virology. The modifications at these key positions can influence the molecule's metabolic activation, interaction with target enzymes, and overall cytotoxic or antiviral effects. This document synthesizes information from closely related analogs to build a hypothetical but scientifically grounded profile of its biological potential.

Predicted Biological Activity and Mechanism of Action

Based on its structural components, this compound is likely to function as a pro-drug that requires intracellular phosphorylation to become active. Its activity is predicted to be mediated through the inhibition of key cellular processes involved in DNA synthesis and repair.

The closest and most informative analog is 2-chloro-2'-deoxyadenosine (Cladribine), which differs only by the substitution at the 6-position (methoxy vs. amino group). Cladribine is a well-established anticancer agent. By analogy, this compound is hypothesized to:

-

Undergo Cellular Uptake: Be transported into cells via nucleoside transporters.

-

Metabolic Activation: Be phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its monophosphate, diphosphate, and ultimately the active triphosphate form.

-

Inhibit DNA Synthesis: The triphosphate analog is expected to be incorporated into DNA, leading to chain termination and the induction of apoptosis. It may also directly inhibit DNA polymerases.

-

Disrupt DNA Repair: Incorporation of the analog can create sites that are difficult for cellular machinery to repair, leading to the accumulation of DNA strand breaks.

-

Inhibit Ribonucleotide Reductase: The triphosphate form may also inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of dNTPs available for DNA synthesis.

Another relevant analog, 2'-Deoxy-6-O-methyl-guanosine, has been shown to inhibit both protein and DNA synthesis in cancer cells[1]. This suggests that the 6-O-methyl group of the target compound may also contribute to its cytotoxic effects.

Quantitative Data from Structurally Related Analogs

To provide a quantitative context for the potential potency of this compound, the following table summarizes the cytotoxic activity of 2-chloro-2'-deoxyadenosine (Cladribine) in various human cancer cell lines. It is plausible that this compound could exhibit activity in a similar micromolar or sub-micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 | [2] |

| HCT116 | Colon Carcinoma | 0.26 | [3] |

| HT-29 | Colon Adenocarcinoma | >0.26 (implied) | [3] |

| DLD-1 | Colon Adenocarcinoma | >0.26 (implied) | [3] |

| WiDr | Colon Adenocarcinoma | >0.26 (implied) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound. These protocols are based on standard procedures used for evaluating similar nucleoside analogs.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., CCRF-CEM, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cladribine).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)

-

Objective: To assess the effect of the compound on DNA synthesis.

-

Methodology:

-

Seed cells in 24-well plates and treat with various concentrations of this compound for a specified period (e.g., 18-24 hours).

-

Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4 hours.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

-

Wash the precipitate twice with 5% TCA and then solubilize it in 0.1 M NaOH.

-

Transfer the solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the concentration of the compound that inhibits thymidine (B127349) incorporation by 50%.

-

Ribonucleotide Reductase Activity Assay

-

Objective: To determine if the triphosphate form of the compound inhibits ribonucleotide reductase.

-

Methodology:

-

Prepare the active triphosphate form of this compound through chemical or enzymatic synthesis.

-

Prepare cell extracts containing ribonucleotide reductase activity from exponentially growing cells.

-

The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]-CDP) to its corresponding deoxyribonucleotide.

-

Set up reaction mixtures containing the cell extract, the radiolabeled substrate, and various concentrations of the triphosphate analog.

-

After incubation, the reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate using chromatography (e.g., HPLC).

-

The amount of radioactivity in the deoxyribonucleotide fraction is quantified to determine the enzyme activity.

-

Calculate the inhibitory effect of the compound on the enzyme's activity.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted metabolic pathway, mechanism of action, and a general experimental workflow for this compound.

Caption: Predicted metabolic activation of this compound.

Caption: Hypothesized mechanism of action for this compound.

Caption: General experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it possesses the potential for significant biological activity, particularly as a cytotoxic agent. The analogies drawn from well-characterized compounds like Cladribine provide a robust framework for initiating a comprehensive investigation into its therapeutic potential. Future research should focus on the chemical synthesis of this compound, followed by the systematic in vitro and in vivo evaluation outlined in this guide. Such studies will be crucial in determining if this compound represents a novel and valuable addition to the arsenal (B13267) of nucleoside analogs for the treatment of cancer or viral infections.

References

- 1. 2'-Deoxy-6-O-methyl-guanosine | 964-21-6 | ND157121 [biosynth.com]

- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of 2-Chloro-2'-deoxy-6-O-methylinosine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of research surrounding 2-Chloro-2'-deoxy-6-O-methylinosine. Due to the limited direct public research on this specific molecule, this document leverages data from structurally similar nucleoside analogs to project its potential synthesis, biological activities, and mechanisms of action. This prospective analysis aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

This compound is a purine (B94841) nucleoside analog. Its structure, featuring a chlorine atom at the 2-position, a deoxyribose sugar, and a methyl group at the 6-position of the inosine (B1671953) base, suggests its potential as a modulator of biological processes involving nucleotide metabolism. While direct studies are scarce, its constituent modifications point towards potential applications in antiviral and anticancer research. This guide will synthesize information from related compounds to build a framework for future investigation. The compound is noted as a tool for studying nucleotide metabolism and RNA modification, which could help in analyzing the effects of chemical modification on RNA structure and function[1].

Projected Synthesis

A potential synthetic pathway could involve the following key steps, derived from methodologies used for similar compounds[2][3][4]:

-

Protection of the sugar hydroxyl groups: The 3' and 5' hydroxyl groups of the deoxyribose moiety would be protected using suitable protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or acetals, to prevent unwanted side reactions.

-

Introduction of the 6-O-methyl group: The 6-oxo group of the guanine (B1146940) base could be converted to a 6-chloro group, which can then be displaced by a methoxy (B1213986) group using sodium methoxide. Alternatively, direct O-methylation of a protected 2-chloro-2'-deoxyguanosine precursor could be achieved using a methylating agent like methyl iodide in the presence of a suitable base.

-

De-protection: Removal of the sugar protecting groups under appropriate conditions would yield the final product, this compound.

Experimental Protocol: A Template for Synthesis

The following is a generalized protocol based on the synthesis of related 2'-O-methylated and 6-O-substituted purine nucleosides. This should be considered a starting point for optimization.

-

Materials: Starting nucleoside (e.g., 2-chloro-2'-deoxyguanosine), protecting agents (e.g., TBDMSCl, imidazole), methylating agent (e.g., methyl iodide, sodium hydride), deprotecting agent (e.g., TBAF), and appropriate solvents (e.g., DMF, THF).

-

Step 1: Protection: Dissolve the starting nucleoside in an anhydrous solvent like DMF. Add the protecting agent and a catalyst (e.g., imidazole) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Step 2: O-Methylation: The protected nucleoside is dissolved in an anhydrous solvent like THF and treated with a base (e.g., NaH) at a low temperature (e.g., 0°C). The methylating agent is then added, and the reaction is allowed to proceed until completion.

-

Step 3: Deprotection: The protected and methylated nucleoside is dissolved in a suitable solvent (e.g., THF), and the deprotecting agent is added. The reaction is monitored until the protecting groups are completely removed.

-

Purification: The final product would be purified using column chromatography on silica (B1680970) gel.

Logical Flow of a Potential Synthesis

Caption: Proposed synthetic workflow for this compound.

Anticipated Biological Activity and Mechanism of Action

The biological activity of this compound is likely to be influenced by its structural similarity to other purine nucleoside analogs that have demonstrated anticancer and antiviral properties.

Potential Anticancer Activity

Many 2-chloro and 6-substituted purine nucleoside analogs exhibit significant anticancer activity. For instance, Cladribine (2-chlorodeoxyadenosine) is an effective chemotherapeutic agent. The mechanism of action for such compounds often involves their intracellular phosphorylation to the corresponding 5'-triphosphate.

Proposed Anticancer Mechanism:

-

Cellular Uptake: The molecule is expected to be transported into cells via nucleoside transporters.

-

Enzymatic Phosphorylation: Inside the cell, it would likely be a substrate for deoxycytidine kinase (dCK) and subsequently other kinases to form the active triphosphate metabolite.

-

Inhibition of DNA Synthesis: The triphosphate form can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases.

-

Induction of Apoptosis: Incorporation of the analog into DNA can lead to strand breaks and trigger programmed cell death (apoptosis).

The presence of the 6-O-methyl group might influence the compound's interaction with specific enzymes. For example, O6-methylguanine is a known mutagenic lesion that can be repaired by O6-methylguanine-DNA methyltransferase (MGMT). The structural similarity might suggest a role in modulating DNA repair pathways.

Signaling Pathway: Hypothesized Induction of Apoptosis

Caption: Hypothesized mechanism of anticancer action via apoptosis induction.

Potential Antiviral Activity

Purine nucleoside analogs are a cornerstone of antiviral therapy. The modification at the 2' position is crucial for the activity of many antiviral nucleosides. For instance, 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides have been investigated as inhibitors of hepatitis C virus (HCV) RNA replication[5].

Proposed Antiviral Mechanism:

-

Viral Enzyme Inhibition: The triphosphate metabolite of this compound could act as a competitive inhibitor or an alternative substrate for viral polymerases (either DNA or RNA dependent, depending on the virus).

-

Chain Termination: Incorporation of the analog into the growing viral nucleic acid chain could lead to premature chain termination, thus halting viral replication.

The 6-O-methyl group might affect the base-pairing properties and the interaction with the viral polymerase.

Quantitative Data from Related Compounds

As no direct quantitative data for this compound is available, the following tables summarize data for structurally related compounds to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Related Purine Analogs

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-Chlorodeoxyadenosine | Various | Varies | DNA synthesis inhibition, apoptosis | General Knowledge |

| 6-Thio-2'-deoxyguanosine | Glioma cells | Varies | Induction of telomeric DNA damage | [6] |

| Deguelin (structurally different but impacts similar pathways) | Pancreatic Cancer (PanC-1) | 62 (24h) | Inhibition of PI3K/Akt signaling | [7] |

Table 2: Antiviral Activity of Related Purine Analogs

| Compound | Virus | EC50 (µM) | Target Enzyme | Reference |

| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine analogs | HCV | Modest activity | HCV NS5B Polymerase | [8] |

| 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides | HCV | Varies | HCV RNA Polymerase | [5] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and antiviral activities of this compound.

Cell Viability Assay (Anticancer)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Method:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable assay, such as MTT or CellTiter-Glo.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Workflow for Cell Viability Assay

Caption: Standard workflow for determining the IC50 of a compound in cancer cells.

Viral Replication Assay (Antiviral)

-

Objective: To determine the inhibitory effect of the compound on viral replication.

-

Method:

-

Infect a suitable host cell line with the virus of interest.

-

Treat the infected cells with a range of concentrations of this compound.

-

After an appropriate incubation period, quantify the viral load using methods such as plaque reduction assay, quantitative PCR (qPCR) for viral nucleic acids, or an enzyme-linked immunosorbent assay (ELISA) for viral antigens.

-

Calculate the EC50 value, the concentration at which 50% of viral replication is inhibited.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in public literature, a prospective analysis based on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 2-chloro and 6-O-methyl substitutions on a 2'-deoxyinosine (B131508) scaffold suggests that it may possess significant anticancer and/or antiviral properties.

Future research should focus on:

-

Chemical Synthesis and Characterization: Developing and optimizing a robust synthetic route and fully characterizing the compound.

-

In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and viruses to determine its efficacy and spectrum of activity.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by the compound, including its metabolism and interaction with cellular and viral enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to identify key structural features for optimal activity and reduced toxicity.

This technical guide provides a foundational framework to stimulate and guide future research into the therapeutic potential of this compound.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new odorless procedure for the synthesis of 2'-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxy-6-O-methylinosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the site-specific incorporation of the modified nucleoside, 2-Chloro-2'-deoxy-6-O-methylinosine, into synthetic oligonucleotides. This modified purine (B94841) analog is a valuable tool for researchers in drug development and molecular biology, enabling the fine-tuning of oligonucleotide properties for therapeutic and diagnostic applications. The protocols outlined below cover the synthesis of the necessary phosphoramidite (B1245037) building block, its incorporation into an oligonucleotide sequence via automated solid-phase synthesis, and the subsequent deprotection and purification of the final modified oligonucleotide.

Introduction

The targeted modification of oligonucleotides with non-standard nucleosides is a powerful strategy to enhance their therapeutic potential. Modifications can improve various properties, including nuclease resistance, binding affinity to target sequences, and cellular uptake. This compound is a purine analog whose incorporation can introduce specific structural and functional changes to an oligonucleotide. The chloro group at the 2-position and the methoxy (B1213986) group at the 6-position can influence base pairing interactions and helical stability. This application note serves as a comprehensive guide for the successful incorporation of this modified nucleoside into synthetic oligonucleotides.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₃ClN₄O₄

-

Molecular Weight: 300.70 g/mol

-

CAS Number: 146196-07-8

-

Key Features:

-

The 2-chloro substitution can alter the hydrogen bonding pattern in the major groove of a DNA duplex.

-

The 6-methoxy group can influence hydrophobic interactions and stacking energies within the helix.

-

The 2'-deoxyribose sugar allows for its incorporation into DNA oligonucleotides using standard phosphoramidite chemistry.

-

Experimental Protocols

Synthesis of 5'-O-DMT-2-Chloro-2'-deoxy-6-O-methylinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

The synthesis of the phosphoramidite of this compound is a critical first step. A general schematic for this synthesis, based on analogous purine modifications, is provided below.

Application Notes and Protocols: 2-Chloro-2'-deoxy-6-O-methylinosine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxy-6-O-methylinosine is a novel purine (B94841) nucleoside analog with potential applications in cancer therapy. As an antimetabolite, it is designed to interfere with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells. Nucleoside analogs are a well-established class of anticancer agents, and their mechanisms of action typically involve the inhibition of DNA synthesis, induction of apoptosis, and cell cycle arrest.[1][2][3] The structural modifications of this compound, specifically the 2-chloro and 6-O-methyl substitutions, are intended to enhance its therapeutic index and overcome resistance mechanisms. The 2-chloro substitution, as seen in compounds like cladribine, can increase the compound's resistance to deamination and enhance its cytotoxicity.[4][5] The 6-O-methyl group may influence the compound's ability to be incorporated into DNA and inhibit protein synthesis.[6]

These application notes provide a comprehensive overview of the proposed mechanism of action for this compound and detailed protocols for its evaluation in cancer cell line studies.

Proposed Mechanism of Action

This compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, typical of nucleoside analogs.[1][7] Upon uptake into the cancer cell, it is expected to be phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then interfere with DNA synthesis by competing with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases. The incorporation of this analog is expected to lead to chain termination, DNA strand breaks, and overall genomic instability.[1]

This DNA damage triggers a cellular stress response, activating DNA damage sensors such as ATM and ATR.[1] These kinases, in turn, initiate downstream signaling cascades that lead to cell cycle arrest, providing the cell an opportunity to repair the damage. However, in cancer cells with extensive DNA damage, these pathways can instead signal for the initiation of apoptosis (programmed cell death).[1][8] The apoptotic cascade is a crucial mechanism for the elimination of cancer cells by many chemotherapeutic agents.

Data Presentation: In Vitro Efficacy

The following tables provide a template for summarizing the quantitative data obtained from in vitro studies of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Cancer | Data to be determined |

| MDA-MB-231 | Breast Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

| PANC-1 | Pancreatic Cancer | Data to be determined |

Table 2: Apoptotic Effects of this compound on Cancer Cells (24h Treatment)

| Cell Line | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| A549 | Control | Data to be determined | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | Data to be determined | |

| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |

| HCT116 | Control | Data to be determined | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | Data to be determined | |

| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (24h Treatment)

| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| A549 | Control | Data to be determined | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | Data to be determined | |

| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |

| HCT116 | Control | Data to be determined | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | Data to be determined | |

| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)[9][10]

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)[10][11]

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)[8][9]

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

Materials:

-

Cancer cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Culture and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Wash the cells to remove the ethanol and resuspend them in PBS. Incubate the cells with RNase A to degrade RNA. Stain the cells with propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: General workflow for in vitro evaluation of a novel anticancer compound.

References

- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-Deoxy-6-O-methyl-guanosine | 964-21-6 | ND157121 [biosynth.com]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Nucleoside analogs as a radiosensitizer modulating DNA repair, cell cycle checkpoints, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Efficacy of 2-Chloro-2'-deoxy-6-O-methylinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxy-6-O-methylinosine is a purine (B94841) nucleoside analog. Nucleoside analogs represent a significant class of therapeutic agents, particularly in the fields of virology and oncology.[1][2] Their mechanism of action often involves the inhibition of nucleic acid synthesis, leading to cytotoxic or antiviral effects.[3][4] This document provides a comprehensive experimental design to evaluate the efficacy of this compound, drawing upon established protocols for similar nucleoside analogs. The provided methodologies will guide researchers in determining the compound's potential as a therapeutic agent.

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other 2-chloro-2'-deoxyadenosine analogs suggests potential anticancer properties.[5] Related compounds have been shown to inhibit DNA synthesis and induce cell cycle arrest.[5] Furthermore, modifications at the 6-position of purine nucleosides can influence their biological activity. Therefore, the following protocols are designed to assess both the potential anticancer and antiviral efficacy of this compound.

Experimental Design Overview

The experimental workflow is designed to first assess the cytotoxic profile of this compound, followed by an evaluation of its specific efficacy (antiviral or anticancer). The final step is to determine the compound's therapeutic window by calculating the selectivity index.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | CC50 (µM) |

| e.g., A549 | Human Lung Carcinoma | |

| e.g., Vero | Monkey Kidney Epithelial | |

| e.g., Huh-7 | Human Liver Carcinoma | |

| e.g., CCRF-CEM | Human T-cell Lymphoblast |

Table 2: In Vitro Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI = CC50 / IC50) |

| e.g., A549 | ||

| e.g., Huh-7 | ||

| e.g., CCRF-CEM |

Table 3: In Vitro Antiviral Efficacy of this compound

| Virus | Host Cell Line | EC50 (µM) | Selectivity Index (SI = CC50 / EC50) |

| e.g., Influenza A Virus | MDCK | ||

| e.g., Hepatitis C Virus (replicon) | Huh-7 | ||

| e.g., Herpes Simplex Virus-1 | Vero |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to cells. The MTT assay measures the metabolic activity of cells, which is correlated with cell viability.

Materials:

-

This compound

-

Selected cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free blank.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using a dose-response curve.

In Vitro Anti-proliferative Assay (Crystal Violet Assay)

This assay is used to determine the inhibitory effect of the compound on cell growth.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

PBS

-

Crystal Violet solution (0.5% in 25% methanol)

-

33% Acetic acid

-

96-well plates

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, gently wash the cells with PBS.

-

Fix the cells by adding 100 µL of methanol (B129727) to each well for 10 minutes.

-

Remove the methanol and add 50 µL of Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Add 100 µL of 33% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration compared to the vehicle control and determine the IC50 value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

-

This compound

-

Selected virus and corresponding host cell line

-

Infection medium (e.g., serum-free medium)

-

Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

-

Crystal Violet solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus in infection medium.

-

Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of this compound in the overlay medium.

-

After the infection period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a no-drug control.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days depending on the virus).

-

Fix the cells with a formaldehyde (B43269) solution and stain with Crystal Violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the no-drug control and determine the EC50 value.

Potential Signaling Pathways

Based on the mechanism of action of similar nucleoside analogs, this compound may interfere with DNA synthesis and cell cycle progression.

Caption: Putative intracellular activation and mechanism of action.

Further experiments, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise signaling pathways affected by this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Purification of 2-Chloro-2'-deoxy-6-O-methylinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxy-6-O-methylinosine is a modified nucleoside analog with potential applications in biomedical research and drug development. As with many synthetic nucleosides, purification is a critical step to ensure the removal of impurities, starting materials, and by-products, which is essential for accurate biological evaluation and downstream applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds.

This document provides detailed application notes and a comprehensive protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be a starting point for researchers, which can be further optimized based on specific sample complexity and purity requirements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a suitable HPLC purification method.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClN₄O₄ |

| Molecular Weight | 300.70 g/mol |

| Structure | Purine (B94841) nucleoside analog |

| Solubility | Expected to be soluble in mixtures of water and polar organic solvents such as acetonitrile (B52724), methanol (B129727), and DMSO. |

| UV Absorbance (λmax) | Estimated to be in the range of 260-280 nm, typical for purine derivatives. |

HPLC Purification Method Development

The selection of an appropriate HPLC method is paramount for achieving high purity and recovery of the target compound. Based on the physicochemical properties of this compound and established methods for similar nucleoside analogs, a reversed-phase HPLC method is recommended.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase is the most common and versatile choice for the separation of modified nucleosides due to its hydrophobic nature, which allows for good retention and separation of these moderately polar compounds. The selection of a specific C18 column will depend on the required loading capacity (analytical vs. preparative) and desired resolution.

Mobile Phase Selection

The mobile phase for reversed-phase chromatography of nucleoside analogs typically consists of an aqueous buffer and an organic modifier.

-

Aqueous Buffer: A buffered aqueous phase is necessary to maintain a stable pH and ensure reproducible retention times, especially if the compound has ionizable groups. A common choice is a phosphate (B84403) buffer or an ammonium (B1175870) acetate (B1210297) buffer, which are compatible with UV detection.

-

Organic Modifier: Acetonitrile and methanol are the most frequently used organic modifiers. Acetonitrile generally provides better peak shapes and lower viscosity, leading to higher efficiency. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities.

Detection

Purine nucleosides exhibit strong UV absorbance. Based on structurally similar compounds, a detection wavelength in the range of 260-280 nm is expected to provide good sensitivity for this compound. It is recommended to determine the optimal wavelength by acquiring a UV spectrum of the purified compound.

Experimental Protocol: HPLC Purification

This protocol outlines the steps for the purification of this compound using a preparative reversed-phase HPLC system.

Materials and Reagents

-

This compound (crude sample)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Ammonium acetate (or other suitable buffer salt)

-

Formic acid or acetic acid (for pH adjustment)

-

0.22 µm syringe filters

Equipment

-

Preparative HPLC system equipped with:

-

Gradient pump

-

Autosampler or manual injector

-

UV-Vis detector

-

Fraction collector

-

-

Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) for purity analysis

-

pH meter

-

Rotary evaporator

-

Lyophilizer (optional)

Mobile Phase Preparation

-

Mobile Phase A: 50 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid. Filter through a 0.22 µm membrane.

-

Mobile Phase B: Acetonitrile.

Sample Preparation

-

Solubility Test: Before preparing the bulk sample, test the solubility of a small amount of the crude this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Dissolution: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO). If DMSO is used, ensure the injection volume is small to avoid peak distortion. The final concentration should be such that it does not cause precipitation upon injection.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the purification.

| Parameter | Preparative HPLC | Analytical HPLC (for purity check) |

| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 50 mM Ammonium Acetate, pH 5.5 | 50 mM Ammonium Acetate, pH 5.5 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 50% B over 30 min | 5% to 50% B over 20 min |

| Flow Rate | 20 mL/min | 1 mL/min |

| Detection | 265 nm (or optimal λmax) | 265 nm (or optimal λmax) |

| Injection Volume | Dependent on sample concentration and column loading capacity | 10 µL |

| Column Temperature | Ambient | Ambient |

Purification and Post-Purification Procedure

-

Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

-

Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the HPLC purification process.

Caption: Experimental workflow for the HPLC purification of this compound.

Caption: Logical flow for developing the HPLC purification method.

Conclusion

The protocol described in these application notes provides a robust starting point for the purification of this compound. It is important to note that optimization of the gradient, flow rate, and sample loading may be necessary to achieve the desired purity and yield for specific crude sample characteristics. Analytical HPLC should always be used to confirm the purity of the final product.

Application Notes and Protocols for 2-Chloro-2'-deoxy-6-O-methylinosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloro-2'-deoxy-6-O-methylinosine as a sophisticated research tool. This synthetic nucleoside analog holds significant potential in the investigation of innate immunity, RNA biology, and the development of novel therapeutic agents.

Introduction

This compound is a modified purine (B94841) nucleoside with a chemical structure designed for specific biological interactions. Its key features—a chlorine atom at the 2-position, a 2'-deoxyribose sugar, and a methyl group at the 6-O-position of the inosine (B1671953) base—confer unique properties that make it a valuable tool for probing cellular pathways. Primarily, it is investigated for its role as a modulator of Toll-like receptor 7 (TLR7), a key sensor in the innate immune system. Furthermore, its structure allows for its use in studying the effects of RNA modifications on various biological processes.

Primary Applications

Modulation of Innate Immunity via Toll-like Receptor 7 (TLR7)

The most prominent application of this compound is as a modulator of TLR7. Evidence from related 2'-O-methylated nucleosides and RNA fragments strongly suggests that this compound acts as a TLR7 antagonist .

Mechanism of Action: TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly from viral pathogens, initiating an immune response. The 2'-O-methyl modification in nucleosides is known to interfere with TLR7 activation. It is hypothesized that this compound binds to the TLR7 receptor, likely at or near the ssRNA binding site, without triggering the conformational changes necessary for downstream signaling. This competitive inhibition prevents the activation of TLR7 by its natural ligands, thereby dampening the inflammatory response.

Research Use Cases:

-

Studying Autoimmune Diseases: Aberrant TLR7 activation is implicated in autoimmune diseases such as systemic lupus erythematosus (SLE). This compound can be used in cellular and animal models of these diseases to investigate the therapeutic potential of TLR7 inhibition.

-

Investigating Viral Pathogenesis: Researchers can use this compound to dissect the role of TLR7-mediated inflammation in the context of viral infections.

-

Drug Discovery: It can serve as a lead compound or a tool compound in high-throughput screening campaigns to identify novel and more potent TLR7 antagonists.

Probing RNA Modification and Metabolism

As a modified nucleoside, this compound can be a valuable tool for studying the enzymes and pathways involved in RNA modification and nucleotide metabolism.[1]

Research Use Cases:

-

Enzyme Substrate/Inhibitor Studies: It can be used in in vitro assays to determine if it is a substrate or inhibitor of enzymes involved in nucleoside metabolism, such as kinases and phosphorylases.

-

Incorporation into Synthetic Oligonucleotides: Chemical synthesis allows for the incorporation of this compound into synthetic RNA or DNA strands. These modified oligonucleotides can then be used to study the impact of this specific modification on RNA structure, stability, and interaction with RNA-binding proteins.

Prodrug Development

The nucleoside structure of this compound makes it amenable to prodrug strategies for targeted delivery.

Concept: A prodrug is an inactive or less active molecule that is converted into an active drug within the body. For nucleoside analogs, this often involves modifications that enhance cell permeability, improve pharmacokinetic properties, or target specific tissues or cell types. Once inside the target cell, the modifying groups are cleaved by cellular enzymes to release the active compound.

Potential Strategies:

-

Lipophilic Prodrugs: Attaching lipophilic moieties to the hydroxyl groups of the deoxyribose can enhance membrane permeability and oral bioavailability.

-

Targeted Prodrugs: Conjugating the nucleoside to a ligand that binds to a specific cell surface receptor can achieve targeted delivery to cancer cells or specific immune cells.

Quantitative Data Summary